3-Isopropoxy-4-nitro-1H-pyrazole
Overview
Description
3-Isopropoxy-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C6H9N3O3 . It has a molecular weight of 171.16 . The IUPAC name for this compound is 3-isopropoxy-4-nitro-1H-pyrazole .
Molecular Structure Analysis
The InChI code for 3-Isopropoxy-4-nitro-1H-pyrazole is 1S/C6H9N3O3/c1-4(2)12-6-5(9(10)11)3-7-8-6/h3-4H,1-2H3, (H,7,8) . This indicates the presence of isopropoxy and nitro groups attached to the pyrazole ring.Scientific Research Applications
DNA Binding and Cytotoxicity Studies
A study by Reddy et al. (2017) focused on synthesizing a series of bis-pyrazoles, which included compounds related to 3-Isopropoxy-4-nitro-1H-pyrazole. These compounds were evaluated for their DNA binding capabilities and in-vitro cytotoxicity against cancer cell lines. The study highlighted that some derivatives exhibited significant activity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cell lines, suggesting potential for cancer treatment research (Reddy et al., 2017).
Synthesis and Isomerism in Chemistry
The synthesis and study of various isomeric forms of nitropyrazoles, including derivatives of 3-Isopropoxy-4-nitro-1H-pyrazole, have been explored by researchers like Dalinger et al. (2016) and Dzvinchuk et al. (2009). These studies contribute to understanding the chemical properties and potential applications of nitropyrazoles in various fields, such as materials science and pharmaceutical development (Dalinger et al., 2016), (Dzvinchuk et al., 2009).
Energetic Materials and Explosives
Research on pyrazoles, including 3-Isopropoxy-4-nitro-1H-pyrazole, has been significant in the field of energetic materials. Studies like those conducted by Dalinger et al. (2013, 2016) and Old Jun-lin (2014) have explored the synthesis and potential applications of nitropyrazoles in explosives and propellants. These compounds are valued for their high energy and stability, making them suitable for use in military and industrial applications (Dalinger et al., 2013), (Old Jun-lin, 2014).
Corrosion Inhibition
The use of heterocyclic diazoles, including 4-nitropyrazoles, as corrosion inhibitors has been investigated by Babić-Samardžija et al. (2005). These compounds have shown efficacy in reducing the corrosion of iron in acidic environments, suggesting potential industrial applications in material protection and maintenance (Babić-Samardžija et al., 2005).
Molecular and Structural Studies
Studies on the molecular and structural properties of pyrazole derivatives, including those related to 3-Isopropoxy-4-nitro-1H-pyrazole, provide insights into their chemical behavior and potential applications. Research by Zyuzin et al. (2017) and Portilla et al. (2007) has contributed to the understanding of these compounds' molecular structures, offering valuable information for further chemical and pharmacological research (Zyuzin et al., 2017), (Portilla et al., 2007).
Future Directions
Pyrazoles, including 3-Isopropoxy-4-nitro-1H-pyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Future research could focus on developing new synthetic methods for pyrazole derivatives, studying their biological activities, and exploring their potential applications in various fields .
properties
IUPAC Name |
4-nitro-5-propan-2-yloxy-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-4(2)12-6-5(9(10)11)3-7-8-6/h3-4H,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGROZLDMFCVKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NN1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400699 | |
Record name | 3-Isopropoxy-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-4-nitro-1H-pyrazole | |
CAS RN |
512810-09-2 | |
Record name | 1H-Pyrazole, 3-(1-methylethoxy)-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512810-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isopropoxy-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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